molecular formula C8H9FN2OS2 B6602980 [(4-fluorophenyl)(methyl)oxo-lambda6-sulfanylidene]thiourea CAS No. 2174000-37-2

[(4-fluorophenyl)(methyl)oxo-lambda6-sulfanylidene]thiourea

Cat. No.: B6602980
CAS No.: 2174000-37-2
M. Wt: 232.3 g/mol
InChI Key: HAQBRDKCANZKJD-UHFFFAOYSA-N
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Description

[(4-Fluorophenyl)(methyl)oxo-lambda6-sulfanylidene]thiourea is a thiourea derivative characterized by a sulfanylidene (oxo-lambda6-sulfanylidene) group substituted with a methyl group and a 4-fluorophenyl ring. The compound’s structure combines a thiourea backbone with a fluorinated aromatic system, which may confer unique physicochemical and biological properties. Its synthesis likely involves reactions between substituted sulfonyl/sulfonimidoyl chlorides and amines or thiourea precursors, similar to methods described for related compounds .

Properties

IUPAC Name

[(4-fluorophenyl)-methyl-oxo-λ6-sulfanylidene]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2OS2/c1-14(12,11-8(10)13)7-4-2-6(9)3-5-7/h2-5H,1H3,(H2,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAQBRDKCANZKJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=NC(=S)N)(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Nucleophilic Substitutions

The sulfur atom in the thiourea moiety exhibits nucleophilic character, enabling reactions with electrophiles such as alkyl halides or carbonyl compounds. Key observations include:

  • Reactivity with amines : Thiourea derivatives react with primary amines to form substituted guanidines or thioamide intermediates .

  • Electrophilic aromatic substitution : The 4-fluorophenyl group directs electrophilic attack to specific positions, though steric and electronic effects from the sulfanylidene group may alter regioselectivity .

Example Reaction Pathway :

Thiourea+R-XThiourea-alkylated product+HX\text{Thiourea} + \text{R-X} \rightarrow \text{Thiourea-alkylated product} + \text{HX}

(R = alkyl/aryl; X = leaving group)

Condensation Reactions

This compound participates in condensation processes due to its thiocarbonyl and sulfonyl groups:

  • Formation of heterocycles : Reacts with α,β-unsaturated carbonyl compounds (e.g., chalcones) to yield thiazolidinones or pyrimidine derivatives.

  • Schiff base synthesis : Condenses with aldehydes or ketones to form thiosemicarbazones, which are bioactive intermediates .

Table 1: Condensation Reactions and Products

ReactantConditionsProductYield (%)Source
BenzaldehydeEthanol, reflux, 12hThiosemicarbazone derivative75–85
AcetylacetoneTHF, RT, 6hThiazolidinone analog60–70

Oxidation and Reduction

The λ⁶-sulfanylidene group undergoes redox transformations:

  • Oxidation : Reacts with peroxides to form sulfoxides or sulfones, altering electronic properties .

  • Reduction : Sodium borohydride reduces the thiocarbonyl group to a thiol, though fluorophenyl stability limits over-reduction .

Key Observations :

  • Fluorine’s electron-withdrawing effect enhances sulfur’s electrophilicity, favoring oxidation over reduction .

Complexation with Metals

The thiourea moiety acts as a ligand for transition metals:

  • Coordination Modes : Binds via sulfur and nitrogen atoms to form chelates with Cu(II), Fe(III), and Pd(II).

  • Catalytic Activity : Metal complexes show enhanced activity in cross-coupling reactions (e.g., Suzuki-Miyaura).

Table 2: Metal Complex Properties

Metal IonGeometryApplicationStability Constant (log K)Source
Cu(II)Square planarOxidative coupling catalyst8.2–9.1
Pd(II)TetrahedralCross-coupling reactions7.5–8.3

Biological Interactions

Though not the focus, reactivity with biomolecules is notable:

  • Protein Binding : Forms hydrogen bonds with serine proteases or kinase active sites.

  • DNA Intercalation : The fluorophenyl group intercalates into DNA base pairs, while sulfur coordinates phosphate backbones.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : [(4-fluorophenyl)(methyl)oxo-lambda6-sulfanylidene]thiourea serves as a crucial building block for synthesizing more complex organic molecules. Its unique thiourea moiety allows for various chemical transformations, making it valuable in organic synthesis.
  • Reagent in Organic Transformations : The compound is employed as a reagent in numerous organic reactions, including nucleophilic substitutions and oxidation-reduction processes. It can be oxidized to form sulfonyl derivatives or reduced to yield sulfide or amine derivatives.

Biological Applications

  • Antimicrobial Activity : Recent studies have demonstrated that thiourea derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate that these compounds can be more potent than conventional antibiotics .
  • Anticancer Properties : The compound has been investigated for its anticancer potential. Research indicates that thiourea derivatives can inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth and angiogenesis. IC50 values for certain derivatives range from 3 to 20 µM against various cancer cell lines .
  • Anti-inflammatory Effects : Studies have also highlighted the anti-inflammatory properties of thiourea derivatives. Compounds derived from thiourea have shown promising results in inhibiting pro-inflammatory cytokines like IL-6 and TNF-α, indicating potential therapeutic applications in inflammatory diseases .

Industrial Applications

  • Pharmaceutical Development : this compound is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its ability to undergo diverse chemical reactions makes it suitable for developing new therapeutic agents.
  • Material Science : The compound is also explored in creating new materials due to its unique chemical properties, which can enhance material performance in various applications.

Case Study 1: Antimicrobial Testing

In a study evaluating the antimicrobial efficacy of thiourea derivatives, this compound was tested against multiple bacterial strains. Results indicated an MIC of 1250 µg/mL against E. coli, showcasing its potential as an alternative antimicrobial agent compared to traditional antibiotics .

Case Study 2: Anticancer Activity

A series of experiments assessed the anticancer properties of various thiourea derivatives, including this compound. The compound demonstrated significant inhibition of cancer cell lines associated with breast and prostate cancers, with IC50 values ranging from 7 to 14 µM, indicating its effectiveness as a potential therapeutic agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Formula Biological Activity (IC50) Applications References
[(4-Fluorophenyl)(methyl)oxo-lambda6-sulfanylidene]thiourea Methyl, 4-fluorophenyl C8H8FN3OS2 Not reported Hypothesized: Pharmaceuticals (anticancer)
N-Methoxybenzoyl-N'-(4-fluorophenyl)thiourea Methoxybenzoyl, 4-fluorophenyl C15H13FN2O2S IC50 (HeLa cells): Superior to hydroxyurea (HU) Anticancer (SirT1 inhibition)
[(Dimethylamino)(methyl)oxo-lambda6-sulfanylidene]thiourea Dimethylamino, methyl C4H10N4OS2 Not reported Building block in chemical synthesis
(4-Chlorophenyl)-imino-oxo-thiophen-2-yl-lambda6-sulfane 4-Chlorophenyl, thiophen-2-yl C10H8ClNOS2 Not reported R&D, commercial intermediates
Key Observations:
  • Substituent Effects : The 4-fluorophenyl group in the target compound may enhance bioavailability compared to chlorophenyl analogs (e.g., ) due to fluorine’s electronegativity and metabolic stability .
  • The target compound’s methyl and sulfanylidene groups could further modulate receptor binding or solubility .
  • Synthetic Accessibility : Analogous compounds (e.g., ) are synthesized via nucleophilic substitution or condensation reactions, often using triethylamine as a base and monitored by thin-layer chromatography (TLC) .

Functional Group Comparisons

  • Sulfanylidene vs. Sulfonamide Groups : The lambda6-sulfanylidene moiety in the target compound differs from sulfonamide groups in (4-fluoro-1,1-dioxo-1lambda6-thian-4-yl)methanesulfonyl chloride (). Sulfanylidenes may exhibit unique redox properties or hydrogen-bonding capabilities relevant to enzyme inhibition .
  • Thiourea Backbone: All compounds share a thiourea core, which is versatile in drug design due to its hydrogen-bonding capacity.

Computational and Experimental Data

  • Re-ranking Score (RS) Analysis : In , the RS value for N-methoxybenzoyl-N'-(4-fluorophenyl)thiourea was lower than that of HU, indicating stronger predicted binding to SirT1. A similar computational approach could predict the target compound’s activity .
  • Cytotoxicity: Fluorinated thioureas demonstrate enhanced cytotoxicity compared to non-fluorinated analogs. For example, the IC50 of N-methoxybenzoyl-N'-(4-fluorophenyl)thiourea in HeLa cells was significantly lower than HU, highlighting fluorine’s role in improving bioactivity .

Biological Activity

The compound [(4-fluorophenyl)(methyl)oxo-lambda6-sulfanylidene]thiourea is a member of the thiourea family, which has garnered significant interest due to its diverse biological activities, including antimicrobial, anticancer, and antiprotozoal properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Synthesis of Thiourea Derivatives

Thioureas are typically synthesized through the reaction of isothiocyanates with amines or via other synthetic routes that involve carbonyl compounds. The specific synthesis pathway for this compound involves the introduction of a 4-fluorophenyl group and a methyl oxo moiety, which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that thiourea derivatives exhibit significant antimicrobial properties. For instance, a review highlighted that certain thiourea derivatives showed promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) ranging from 20 to 70 µM . The presence of halogen substituents, such as fluorine in this compound, is believed to enhance its antimicrobial efficacy.

CompoundTarget BacteriaMIC (µM)
Compound AS. aureus20
Compound BE. coli40
This compoundVarious StrainsTBD

Anticancer Activity

The anticancer potential of thiourea derivatives has been extensively studied. For example, compounds similar to this compound have shown inhibitory effects on cancer cell lines with IC50 values often below 10 µM . These compounds are thought to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways.

Case Studies

  • Antimicrobial Efficacy : A study evaluated several thiourea derivatives against multi-drug resistant strains of bacteria. The results indicated that compounds with a fluorine atom exhibited enhanced activity against S. aureus, suggesting that the fluorine substituent plays a critical role in increasing antimicrobial potency .
  • Anticancer Mechanisms : Research on related thioureas indicated their ability to inhibit tumor growth in vitro. For instance, one study reported that a derivative with similar structural features to this compound showed significant cytotoxicity against breast cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis induction .
  • In Silico Studies : Molecular docking studies have been conducted to assess the binding affinity of thiourea derivatives to target proteins involved in cancer progression and microbial resistance. These studies suggest that the structural features of these compounds significantly influence their biological interactions .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that:

  • Fluorine Substitution : The introduction of fluorine enhances biological activity.
  • Hydrophobicity : Increased hydrophobic character improves membrane permeability and bioavailability.
  • Functional Groups : The presence of specific functional groups can modulate the compound's interaction with biological targets.

Q & A

Q. What synthetic methodologies are recommended for preparing [(4-fluorophenyl)(methyl)oxo-λ⁶-sulfanylidene]thiourea and its derivatives?

The compound can be synthesized via a two-step reaction:

React 4-fluorophenyl isothiocyanate with ammonia under reflux in acetone to form the thiourea core.

Introduce the methyl-oxo-sulfanylidene group using methylsulfonyl chloride or similar sulfonylation agents.
For derivatives (e.g., N-substituted analogs), coupling reactions with acyl chlorides (e.g., 4-methoxybenzoyl chloride) in THF with triethylamine as a base yield functionalized thioureas. Structural confirmation requires UV, IR, NMR, and mass spectrometry .

Q. How is the cytotoxic activity of this compound evaluated in vitro?

The MTT assay is standard for cytotoxicity screening. For example:

  • Protocol : Incubate HeLa cells with the compound (10–100 µM) for 48–72 hours, then measure cell viability via absorbance (570 nm).
  • Data Example : A derivative, N-4-methoxybenzoyl-N’-(4-fluorophenyl)thiourea, showed an IC₅₀ of 12.5 µM in HeLa cells, outperforming hydroxyurea (IC₅₀ = 35 µM) .

Q. What spectroscopic techniques are critical for characterizing its crystal structure?

  • X-ray crystallography : Resolve anisotropic displacement parameters using SHELXL for refinement. Hydrogen bonding (e.g., N–H···S/F interactions) is critical for packing analysis.
  • Torsion angles : The fluorophenyl and thiourea moieties typically exhibit a ~44.6° dihedral angle, influencing molecular planarity .

Advanced Research Questions

Q. How can computational docking predict its inhibitory activity against targets like SirT1 or SARS-CoV-2 3CLpro?

  • Methodology :
    • Use AutoDock Vina or Schrödinger Suite for ligand-receptor docking.
    • Validate binding poses with molecular dynamics (MD) simulations (e.g., GROMACS).
  • Key Findings :
    • For SirT1 inhibition , the compound forms hydrogen bonds with SER442A and steric interactions with LEU443A, stabilizing the receptor-ligand complex (re-rank score < −7.5 kcal/mol) .
    • For SARS-CoV-2 3CLpro , QSAR models (Log 1/C = 0.269 Log P² − 2.776 Log P + 0.221 cMR + 3.195) suggest lipophilic substituents (e.g., trifluoromethyl) enhance activity .

Q. How do structural modifications influence biological activity?

Substituent Biological Activity (IC₅₀, µM)Target
4-Methoxybenzoyl12.5 (HeLa cells)SirT1 inhibition
4-Trifluoromethyl8.2 (3CLpro)SARS-CoV-2 protease
4-tert-Butylbenzoyl18.7 (HeLa cells)SirT1 inhibition
Trend : Electron-withdrawing groups (e.g., -CF₃) improve target affinity by enhancing lipophilicity and steric complementarity .

Q. What challenges arise in crystallographic refinement of this compound?

  • Disorder : The sulfanylidene group may exhibit positional disorder; use SHELXL’s PART and SIMU commands to model anisotropic displacement.
  • Hydrogen Bonding : Intermolecular N–H···F interactions require high-resolution data (≤ 0.8 Å) for accurate refinement. WinGX/ORTEP visualization tools aid in validating hydrogen-bond networks .

Q. How are contradictions in biological data resolved (e.g., cytotoxicity vs. selectivity)?

  • Case Study : A derivative showed high cytotoxicity (IC₅₀ = 8 µM) but low selectivity (SI = 1.2). Resolution steps:
    • Perform dose-response assays across multiple cell lines (e.g., HEK293 vs. HeLa).
    • Evaluate off-target effects via kinome-wide profiling.
    • Optimize substituents (e.g., bulky groups reduce off-target binding) .

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